molecular formula C9H15FO3 B3116446 Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate CAS No. 2166005-19-0

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B3116446
CAS No.: 2166005-19-0
M. Wt: 190.21
InChI Key: ZPJBXIBMCBUPIT-XLPZGREQSA-N
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Description

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a fluoro group, a hydroxy group, and an ethyl ester group

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of factor xa inhibitors , suggesting potential targets could be enzymes involved in the coagulation pathway.

Mode of Action

Given its potential use in the synthesis of factor Xa inhibitors , it may interact with its targets by binding to the active site of the enzyme, thereby inhibiting its function.

Biochemical Pathways

, its potential use in the synthesis of factor Xa inhibitors suggests it may impact the coagulation cascade, a series of reactions essential for blood clotting.

Pharmacokinetics

Its pharmacokinetic properties such as gi absorption and bbb permeant are predicted to be high and no respectively . Its lipophilicity (Log Po/w) is predicted to be around 1.58 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, which undergoes fluorination to introduce the fluoro group at the 3-position.

    Hydroxylation: The next step involves the introduction of the hydroxy group at the 4-position. This can be achieved through various methods, including hydroboration-oxidation or epoxidation followed by ring-opening.

    Esterification: Finally, the carboxylate group is introduced through esterification with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Formation of a ketone at the 4-position

    Reduction: Formation of the corresponding alcohol

    Substitution: Formation of various substituted cyclohexane derivatives

Scientific Research Applications

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate
  • Ethyl (1S,3R,4R)-3-chloro-4-hydroxycyclohexane-1-carboxylate
  • Ethyl (1S,3R,4R)-3-methyl-4-hydroxycyclohexane-1-carboxylate

Uniqueness

Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBXIBMCBUPIT-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 2
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 3
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 4
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 5
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 6
Ethyl (1S,3R,4R)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

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